

Quinidine N-oxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10778998

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Quinidine N-oxide**, a primary metabolite of the antiarrhythmic drug quinidine. This document consolidates essential chemical data, available experimental insights, and its metabolic context.

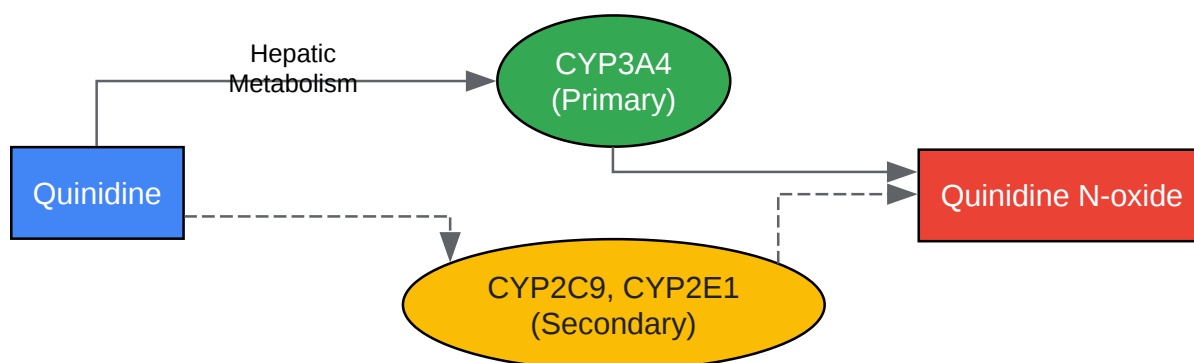
Core Chemical and Physical Data

Key identifiers and properties of **Quinidine N-oxide** are summarized below for easy reference.

Property	Value	Source
CAS Number	70116-00-6	[1] [2] [3]
Molecular Formula	C20H24N2O3	
Molecular Weight	340.42 g/mol	
Synonyms	(9S)-6'-Methoxy-cinchonan-9-ol 1-oxide	

Metabolic Formation

Quinidine N-oxide is a pharmacologically inactive metabolite of quinidine. The formation of **Quinidine N-oxide** primarily occurs in the liver through the action of cytochrome P450 enzymes, with CYP3A4 being the most significant contributor.



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Caption: Metabolic pathway of Quinidine to **Quinidine N-oxide**.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **Quinidine N-oxide** are not readily available in the reviewed literature, a general methodology can be inferred from the synthesis of the closely related compound, Quinine N-oxide. The primary method involves the oxidation of the quinuclidine nitrogen of the parent alkaloid.

General Experimental Protocol for N-Oxidation (adapted from Quinine N-oxide synthesis)

Objective: To synthesize **Quinidine N-oxide** via oxidation of quinidine.

Materials:

- Quinidine
- Oxidizing agent (e.g., ozone, m-chloroperoxybenzoic acid)
- Solvent (e.g., acetone:water mixture)
- Drying agent (e.g., MgSO₄)
- Apparatus for oxidation (e.g., ozone generator, reaction flask)
- Purification setup (e.g., column chromatography, rotary evaporator)

- Analytical instruments for characterization (e.g., NMR, FTIR, LC-MS)

Procedure:

- **Dissolution:** Dissolve quinidine in a suitable solvent system, such as an acetone-water mixture.
- **Oxidation:** Introduce the oxidizing agent to the solution under controlled temperature conditions (e.g., -12°C to 0°C) to favor the oxidation of the quinuclidine nitrogen. For instance, ozone gas can be bubbled through the solution at a controlled rate.
- **Reaction Monitoring:** Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** Once the reaction is complete, quench any remaining oxidizing agent. The product is then extracted from the aqueous phase using an organic solvent like dichloromethane.
- **Drying and Concentration:** Dry the collected organic phase over a drying agent and concentrate it using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **Quinidine N-oxide** using column chromatography.
- **Characterization:** Confirm the structure and purity of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry.

Pharmacokinetics

A study in healthy human subjects provided insights into the pharmacokinetic profile of **Quinidine N-oxide** following oral administration.

Pharmacokinetic Parameter	Value (mean \pm SD)
Elimination Half-life	2.5 \pm 0.28 hours
Renal Clearance	1.3 \pm 0.3 L/hr
Urinary Recovery (unchanged)	13.9% \pm 3.7% (up to 12 hours)
Free Fraction in Serum	3.3% \pm 0.83%

Data sourced from a study involving single oral doses of 3 to 15 mg in four healthy subjects.

Biological Activity

Quinidine N-oxide is generally considered to be a pharmacologically inactive metabolite of quinidine. Studies have shown that, unlike its parent compound, it does not exhibit significant quinidine-like pharmacological activity, such as systematic changes in the heart rate-corrected QT interval. While quinidine itself is known to interact with various ion channels and receptors, its N-oxide metabolite does not appear to contribute significantly to its therapeutic or adverse effects.

Conclusion

This technical guide provides foundational information on **Quinidine N-oxide**, including its chemical identity, metabolic origin, a generalized synthesis approach, and key pharmacokinetic data. For researchers and professionals in drug development, understanding the properties and metabolic fate of drug metabolites like **Quinidine N-oxide** is crucial for a comprehensive assessment of a drug's overall profile, even when the metabolite itself is inactive. Further research could focus on developing a specific, high-yield synthesis protocol for **Quinidine N-oxide** to facilitate its use as a reference standard in metabolic studies.

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